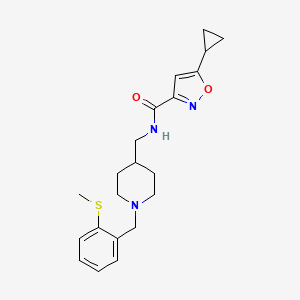

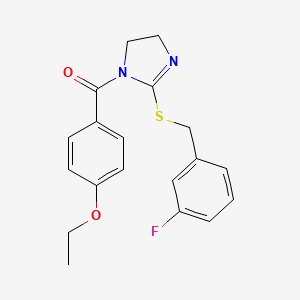

5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

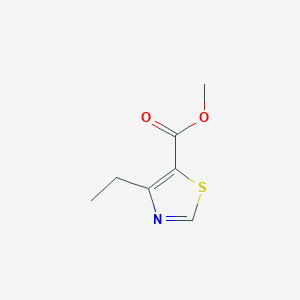

“5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide” is a chemical compound with the molecular formula C21H27N3O2S and a molecular weight of 385.53. It is a derivative of isoxazole, a heterocyclic compound consisting of an unsaturated five-membered ring with an oxygen atom and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a piperidin-4-yl group, and an isoxazole-3-carboxamide group . The InChI string representation of the molecule is InChI=1S/C16H25N3O3/c1-21-9-8-19-6-4-12 (5-7-19)11-17-16 (20)14-10-15 (22-18-14)13-2-3-13/h10,12-13H,2-9,11H2,1H3, (H,17,20) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.39 g/mol . It has a computed XLogP3-AA value of 1.2, which is a measure of its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 7 . Its topological polar surface area is 67.6 Ų . It has a heavy atom count of 22 . Its complexity, as computed by PubChem, is 368 .

Applications De Recherche Scientifique

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The compound could potentially be used as a boron reagent in these reactions due to its structural features, which may allow for the formation of new C–C bonds under mild and functionally tolerant conditions .

Synthesis of Piperidine Derivatives

Piperidine derivatives are significant in drug design, and the compound’s piperidin-4-yl moiety makes it a valuable precursor in synthesizing various piperidine derivatives. These derivatives can be used in creating pharmaceuticals and alkaloids, highlighting the compound’s role in medicinal chemistry .

Anti-Inflammatory and Analgesic Activities

Compounds with structural similarities to the one have shown anti-inflammatory and analgesic activities. Thus, this compound could be explored for its potential biological activities in these areas, possibly leading to the development of new therapeutic agents .

Organoboron Reagents for Catalytic Reactions

The compound could serve as an organoboron reagent in catalytic reactions, such as oxidative addition and transmetalation processes. Its boron-containing moiety could facilitate the transfer of nucleophilic groups in these reactions .

Pharmaceutical Applications

Given the importance of piperidine structures in the pharmaceutical industry, this compound could be involved in the synthesis of biologically active molecules. Its piperidine core is a common feature in many drugs, suggesting a broad range of potential pharmaceutical applications .

Development of New Borane Reagents

The compound’s structure allows for the possibility of creating new borane reagents. These reagents could be used in various chemical reactions, including those that require high selectivity and yield, such as over-borylation of alkynes and oxidative dehydroborylation methodologies .

Orientations Futures

The future directions for this compound could involve further studies on its biological activities. Piperidone derivatives have shown a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities . Therefore, this compound could potentially be studied for similar activities.

Propriétés

IUPAC Name |

5-cyclopropyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-27-20-5-3-2-4-17(20)14-24-10-8-15(9-11-24)13-22-21(25)18-12-19(26-23-18)16-6-7-16/h2-5,12,15-16H,6-11,13-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONISTRQKAULGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methylphenyl)ethyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2561507.png)

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2561512.png)

![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)

![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)

![2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid](/img/structure/B2561524.png)

![2-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2561528.png)